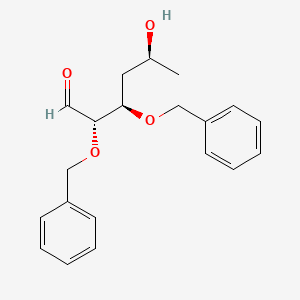

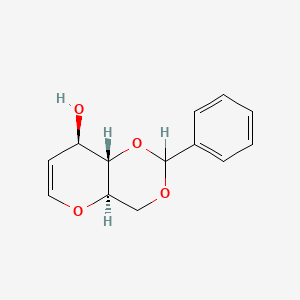

![molecular formula C₁₀H₁₁NO₃ B1140055 [(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate CAS No. 54758-75-7](/img/structure/B1140055.png)

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

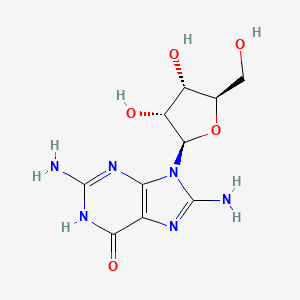

“[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate” is a chemical compound with the molecular formula C₁₀H₁₁NO₃. It has been studied in the context of synthesizing new triphenyltin (IV) complexes .

Synthesis Analysis

The compound has been used in the synthesis of new triphenyltin (IV) complexes. These complexes have been studied using multinuclear (1H, 13C, 119Sn) NMR, 119Sn Mössbauer, and IR spectroscopy .Molecular Structure Analysis

The compound has been involved in the creation of a macrocyclic tetramer. In this tetramer, the five-coordinate tin atoms have distorted trigonal bipyramidal geometries. The carboxylate ligands bridge adjacent tin atoms and coordinate in the zwitterionic form with the phenolic proton moved to the nearby nitrogen atom .Chemical Reactions Analysis

The compound has been used in the synthesis of new triphenyltin (IV) complexes. These complexes have been studied using multinuclear (1H, 13C, 119Sn) NMR, 119Sn Mössbauer, and IR spectroscopy .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Agents

The compound has been explored for its in vitro antimicrobial activity against multidrug-resistant pathogens . The structure-dependent antimicrobial activity was observed against Gram-positive pathogens such as S. aureus, E. faecalis, and C. difficile . This makes it a promising scaffold for the development of novel antimicrobial and anticancer agents .

Synthesis of Benzoxazoles

A series of 2-methyl-benzoxazoles have been synthesized starting from 2-hydroxy-acetophenones via a one-pot three steps reaction . Hydroxylamonium salt has been used as an amidation agent. The reaction occurs with different anions, but the best results are achieved with hydroxylamonium hydrchloride .

Luminescence Properties

The compound has been used in the development of fluorescent probes and biological imaging . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are summarized .

Biocatalyzed Synthesis of α-Hydroxy Ketones

The compound can be employed for robust and facile production of 2-hydroxyacetophenone from racemic styrene oxide . This system allows for biocatalyzed in vivo synthesis of α-hydroxy ketones from racemic epoxide starting material .

Synthesis of Novel Bis Schiff Base

A novel bis Schiff base derived from 2-hydroxyacetophenone has been synthesized . Its structure was confirmed by 1H-NMR, 13C-NMR, IR and Mass spectra .

Synthesis of 1-Benzyl-2-Butyl-4-Chloroimidazole

A series of novel 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenone hybrids was synthesized in excellent yields via one-pot condensation of acetophenone derivatives .

Propiedades

IUPAC Name |

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(11-14-8(2)12)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZAIMNRXPJNW-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC(=O)C)/C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

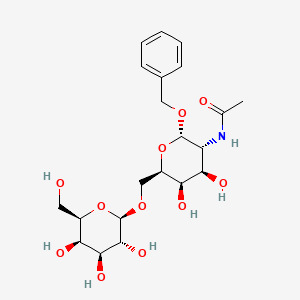

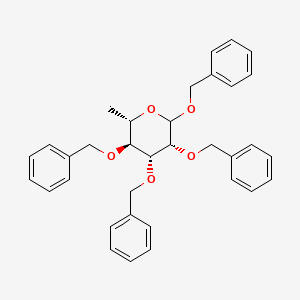

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)

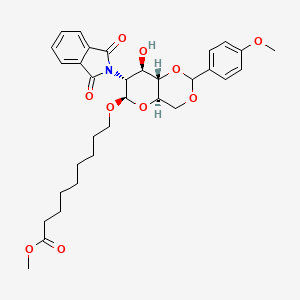

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)